molecular formula C11H14N2O2 B8585789 7-(propan-2-yloxy)-3,4-dihydro-2,6-naphthyridin-1(2H)-one

7-(propan-2-yloxy)-3,4-dihydro-2,6-naphthyridin-1(2H)-one

Cat. No. B8585789
M. Wt: 206.24 g/mol
InChI Key: PFEIXUQOTLDOID-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To methyl 5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-(propan-2-yloxy)pyridine-4-carboxylate (112c, 0.630 g, 1.71 mmol) in EtOH (50 mL) was added hydrazine monohydrate (0.850 mL, 17.1 mmol). The reaction mixture was refluxed for 5 hours. The reaction mixture was cooled to room temperature and the white solids collected by filtration and rinsed with EtOH. The mother liquor was concentrated and H2O (25 mL) was added, then the aqueous layer extracted with EtOAc (3×25 mL) The combined organic layers were concentrated under vacuum and purified by column chromatography (0-80% ethyl acetate/heptanes) to give 7-(propan-2-yloxy)-3,4-dihydro-2,6-naphthyridin-1(2H)-one (112d, 337 mg, 96%) as a white solid.
Name
methyl 5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-(propan-2-yloxy)pyridine-4-carboxylate
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][CH2:13][C:14]1[C:15]([C:24]([O:26]C)=O)=[CH:16][C:17]([O:20][CH:21]([CH3:23])[CH3:22])=[N:18][CH:19]=1.O.NN>CCO>[CH3:22][CH:21]([O:20][C:17]1[CH:16]=[C:15]2[C:14]([CH2:13][CH2:12][NH:3][C:24]2=[O:26])=[CH:19][N:18]=1)[CH3:23] |f:1.2|

Inputs

Step One
Name
methyl 5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-(propan-2-yloxy)pyridine-4-carboxylate
Quantity
0.63 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CCC=1C(=CC(=NC1)OC(C)C)C(=O)OC
Name
Quantity
0.85 mL
Type
reactant
Smiles
O.NN
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the white solids collected by filtration
WASH
Type
WASH
Details
rinsed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated
ADDITION
Type
ADDITION
Details
H2O (25 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with EtOAc (3×25 mL) The combined organic layers
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (0-80% ethyl acetate/heptanes)

Outcomes

Product
Name
Type
product
Smiles
CC(C)OC1=NC=C2CCNC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 337 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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